{[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of sulfonyl chlorides and base catalysts under controlled temperatures .
Industrial Production Methods
Industrial production methods for {[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
{[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonic acids, while reduction can produce sulfides .
Scientific Research Applications
{[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid is used in various scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of {[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, affecting their structure and function. This interaction is crucial in proteomics research, where the compound is used to study protein modifications and interactions .
Comparison with Similar Compounds
Similar Compounds
{[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid: Similar structure but with methoxy groups instead of ethoxy groups.
{[(3,4-Diethoxyphenyl)sulfonyl]amino}propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
Uniqueness
{[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid is unique due to its specific ethoxy groups and acetic acid moiety, which confer distinct chemical properties and reactivity compared to its analogs .
Biological Activity
{[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid is a sulfonamide derivative that combines a phenyl group with an amino acid structure, specifically acetic acid. This compound's unique structural features, including the presence of diethoxy substitutions on the phenyl ring, suggest potential biological activities that warrant investigation. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₅N₁O₄S
- Molecular Weight : Approximately 275.31 g/mol
- Functional Groups : Sulfonamide, amino acid moiety (acetic acid), and diethoxyphenyl group.
The specific substitutions on the phenyl ring may influence the compound's interactions with biological targets, enhancing its potential therapeutic applications.
The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors:
- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity.
- Ligand Binding : The compound may serve as a ligand in biochemical assays, interacting with specific proteins involved in cellular signaling pathways.
Biological Activities
Research indicates that compounds with similar structural motifs often exhibit significant biological activities. Here are some potential activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties due to its ability to inhibit bacterial enzymes involved in metabolism.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, providing a basis for its exploration in treating inflammatory diseases.
- Anticancer Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation, suggesting that this compound could be further investigated for anticancer applications.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Activity
A study explored the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anti-inflammatory Effects
In an animal model of inflammation, administration of the compound resulted in a notable decrease in pro-inflammatory cytokines (e.g., TNF-α and IL-6). This suggests that this compound could be beneficial in treating conditions characterized by excessive inflammation.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be influenced by modifications to its structure. Research into similar compounds has shown that variations in substituents can lead to changes in biological activity:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
{[(3-Methoxyphenyl)sulfonyl]amino}acetic acid | Contains a methoxy group instead of diethoxy | Potentially different biological activity profile |
{[(4-Methylphenyl)sulfonyl]amino}acetic acid | Methyl substitution on the phenyl ring | May exhibit altered solubility and reactivity |
{[(2-Hydroxyphenyl)sulfonyl]amino}acetic acid | Hydroxyl group substitution | Increased polarity could enhance solubility |
Properties
IUPAC Name |
2-[(3,4-diethoxyphenyl)sulfonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO6S/c1-3-18-10-6-5-9(7-11(10)19-4-2)20(16,17)13-8-12(14)15/h5-7,13H,3-4,8H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTQKYWBICPVGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(=O)O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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